H-Met-Val-OH

Descripción general

Descripción

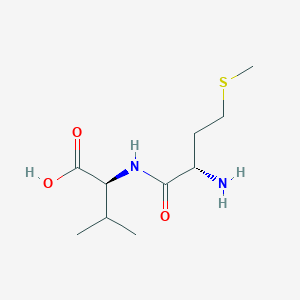

H-Met-Val-OH is a dipeptide composed of the amino acids methionine and valine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-Met-Val-OH can be synthesized through the coupling of methionine and valine using peptide synthesis techniques. One common method involves the use of a solid-phase peptide synthesis (SPPS) approach, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically employ reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods: Industrial production of methionylvaline may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research or commercial use.

Análisis De Reacciones Químicas

Types of Reactions: H-Met-Val-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues in methionylvaline can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases.

Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine residues.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.

Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions under mild conditions.

Major Products Formed:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Derivatives with modified amino or carboxyl groups.

Aplicaciones Científicas De Investigación

H-Met-Val-OH has several scientific research applications, including:

Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.

Biology: Investigated for its role in protein structure and function, as well as its involvement in cellular processes.

Medicine: Explored for its potential therapeutic applications, including its antioxidant properties and its role in protein synthesis.

Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.

Mecanismo De Acción

H-Met-Val-OH exerts its effects primarily through its involvement in protein synthesis. As a dipeptide, it can be incorporated into proteins during translation, contributing to the overall structure and function of the protein. Methionine residues in methionylvaline can also participate in redox reactions, acting as antioxidants and protecting cells from oxidative stress .

Comparación Con Compuestos Similares

H-Met-Val-OH can be compared with other dipeptides, such as:

- Leucylmethionine

- Methionylmethionine

- Valylmethionine

Uniqueness: this compound is unique due to the presence of both methionine and valine, which confer specific properties related to protein structure and function. The sulfur-containing methionine residue provides antioxidant capabilities, while the valine residue contributes to the hydrophobic character of the dipeptide .

By understanding the synthesis, reactions, applications, and mechanisms of methionylvaline, researchers can better utilize this compound in various scientific and industrial contexts.

Actividad Biológica

H-Met-Val-OH, also known as N-terminal methionyl-valine, is a dipeptide composed of the amino acids methionine and valine. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of protein synthesis, enzyme interactions, and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₆H₁₃N₃O₂S

- Molecular Weight : 173.25 g/mol

- Structure : The compound features a free N-terminal methionine, which is crucial for its biological functions.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzymatic Interactions : this compound has shown activity against flavin-containing monooxygenases (FMO), which are essential in drug metabolism and detoxification processes. The presence of the methionine residue may enhance its interaction with these enzymes, suggesting potential pharmacological applications.

- Protein-Protein Interactions : This dipeptide can serve as a competitive inhibitor in studies of protein-binding sites. By analyzing its binding affinity compared to natural ligands, researchers can gain insights into protein-protein interactions critical to various cellular processes.

- Peptide-Based Drug Delivery Systems : Due to its biocompatibility, this compound is being explored as a carrier for therapeutic agents, aiming to improve drug solubility and targeted delivery, thus enhancing treatment efficacy while minimizing side effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates activities of flavin-containing monooxygenases (FMO) | |

| Protein Binding | Acts as a competitive inhibitor for specific protein-binding sites | |

| Drug Delivery Potential | Enhances solubility and bioavailability of therapeutic agents | |

| Interaction Studies | Investigates binding affinities with various receptors and enzymes |

Case Studies

Several studies have investigated the implications of this compound in biological systems:

- Case Study 1 : A study demonstrated that this compound could effectively inhibit specific enzymatic reactions involved in drug metabolism. This was assessed using kinetic assays that measured the rate of substrate conversion in the presence of varying concentrations of the dipeptide.

- Case Study 2 : Another research effort explored the use of this compound in peptide-based drug delivery systems. The study highlighted its ability to encapsulate hydrophobic drugs, improving their solubility and facilitating targeted delivery to cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar dipeptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Met-Ala-OH | Methionine-Alanine | Different enzyme interactions |

| H-Val-Ala-OH | Valine-Alanine | Essential for muscle protein synthesis |

| H-Leu-Val-OH | Leucine-Valine | Known for higher hydrophobicity |

| H-Ile-Val-OH | Isoleucine-Valine | Impacts metabolic pathways differently |

Each compound varies in terms of hydrophobicity, enzymatic interactions, and biological activities, highlighting the distinctive properties of this compound.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJQOMZCSHBMY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426665 | |

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-13-6 | |

| Record name | L-Methionyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.